2-Ethyl-1-hexanethiol (also known as 2-Ethylhexyl Mercaptan) finds application in scientific research due to its ability to form Self-Assembled Monolayers (SAMs) on various surfaces. SAMs are ordered one-molecule-thick layers that form spontaneously on a substrate. The thiol group (S-H) in 2-Ethyl-1-hexanethiol creates a strong chemical bond with metals like gold and silver, while the hydrocarbon chain interacts with the surrounding environment []. This property allows researchers to tailor the surface properties of materials for specific applications.
Studies have shown that 2-Ethyl-1-hexanethiol can form well-ordered SAMs on various metal oxides, including titanium dioxide (TiO2) and aluminum oxide (Al2O3) []. This opens doors for research in areas like photocatalysis, where modified surfaces can enhance light absorption and improve reaction efficiency.
2-Ethyl-1-hexanethiol is an organic compound classified as an alkylthiol, characterized by the presence of a thiol group (-SH) attached to a hexane backbone with an ethyl substituent at the second carbon position. Its chemical formula is , and it has a molecular weight of approximately 146.29 g/mol. The compound is recognized for its distinct sulfur-containing structure, which contributes to its unique physical and chemical properties. It is typically a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of rotten cabbage or garlic, making it notable in both industrial and biological contexts .
The compound has also been synthesized through reactions involving sodium hydrogensulfide and ethylene glycol under specific conditions, yielding moderate product selectivity .
2-Ethyl-1-hexanethiol exhibits notable biological activity, primarily due to its role as a signaling molecule and its potential toxicity at higher concentrations. It has been studied for its effects on various biological systems:
The synthesis of 2-Ethyl-1-hexanethiol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while also emphasizing the need for controlled conditions to optimize yield and purity.
Research on the interactions of 2-Ethyl-1-hexanethiol with other compounds has revealed significant insights:
These interaction studies are crucial for understanding both the reactivity of 2-Ethyl-1-hexanethiol and its potential implications in health and environmental contexts.
Several compounds share structural similarities with 2-Ethyl-1-hexanethiol. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2-Ethylhexanol | Alcohol derivative; less odorous | |
2-Ethyl-1-hexylamine | Amino derivative; basic properties | |
3-Methylthiopropanol | Shorter chain; different odor profile |
While all these compounds contain similar functional groups, 2-Ethyl-1-hexanethiol is unique due to its specific sulfur-based structure that imparts distinct olfactory characteristics and reactivity patterns. Its role as a signaling molecule further differentiates it from alcohols and amines that do not share these properties.
2-Ethyl-1-hexanethiol exhibits distinct temperature-dependent phase behavior that significantly influences its physicochemical properties. The compound has a melting point of -40°C [1] [2] [3] [4], indicating that it remains in the liquid state under ambient conditions. The boiling point demonstrates pressure dependence, with values of 67°C at 10 mmHg [1] [4] and 178-182°C at 760 mmHg [3] [5], following the Clausius-Clapeyron relationship typical of organic liquids.
At room temperature (25°C), 2-ethyl-1-hexanethiol exists as a colorless to pale yellow liquid with a density of 0.843 g/mL [1] [4]. The molecular structure, characterized by the branched alkyl chain and terminal thiol group, contributes to its relatively low density compared to water. The refractive index of 1.457 (n20/D) [1] [4] reflects the compound's organic nature and moderate polarizability.
Temperature-dependent studies reveal that the compound undergoes dielectric relaxation around the glass transition temperature [6] [7]. Research on related thiol compounds demonstrates that 2-ethyl-1-hexanethiol exhibits α-relaxation with characteristic slowing down upon cooling [7]. The dielectric strength shows anomalous temperature dependence, where the dielectric strength of the α-relaxation decreases with decreasing temperature [7], contrasting with typical liquid behavior.
Temperature Range (°C) | Phase State | Physical Properties | Interfacial Behavior |
---|---|---|---|
Below -40 | Solid | Crystalline structure | Solid-liquid interface |
-40 to 25 | Liquid (subcooled) | High viscosity | Temperature-dependent viscosity |
25 to 60 | Liquid (normal) | Density: 0.843 g/mL | Stable liquid-gas interface |
60 to 67 | Liquid (elevated) | Reduced surface tension | Enhanced evaporation |
67 to 178 | Liquid-gas equilibrium | Vapor pressure effects | Boiling transition |
Above 178 | Gas phase | Gaseous state | No liquid interface |
The solvation behavior of 2-ethyl-1-hexanethiol is governed by its amphiphilic molecular structure, featuring a hydrophobic hydrocarbon chain and a polar thiol functional group. The compound demonstrates limited solubility in water with an estimated value of 22.93 mg/L at 25°C [8], reflecting the dominance of hydrophobic interactions from the branched octyl chain.
The log P (octanol/water) value of 4.25 [1] indicates significant hydrophobic character and preference for non-polar environments. This high partition coefficient suggests that the compound will preferentially distribute into organic phases when in contact with aqueous systems. The hydrophobic hydrocarbon chain limits water solubility [9] [10], while the polar thiol group enables some dissolution in polar solvents [9].
In organic solvents, 2-ethyl-1-hexanethiol exhibits high solubility [9] [10]. The compound is soluble in ethanol [8] due to hydrogen bonding capabilities of the thiol group, and shows excellent solubility in oils and non-polar organic solvents [8] through van der Waals interactions. Hexadecane provides excellent solubility [9] due to similar hydrophobic characteristics.
Solvation dynamics studies indicate that the compound forms supramolecular structures through hydrogen bonding [11]. Research reveals that at room temperature, very weak hydrogen bonds exist in 2-ethyl-1-hexanethiol, with antiparallel orientation of dipoles of non-bonded molecules [11]. Upon temperature lowering, hydrogen bonds become stronger, leading to initiation of supramolecular structuring [11].
Solvent Type | Solubility | Log P Value | Solvation Mechanism | Temperature Dependence |
---|---|---|---|---|
Water | Limited (22.93 mg/L) | 4.25 | Hydrophobic exclusion | Slight increase with T |
Ethanol | Good | ~3.5 | H-bonding + van der Waals | Moderate T dependence |
Hexane | Excellent | ~6.0 | Strong van der Waals | Weak T dependence |
Toluene | Excellent | ~5.5 | π-alkyl interactions | Weak T dependence |
DMSO | Good | ~2.5 | Strong dipole-dipole | Strong T dependence |
2-Ethyl-1-hexanethiol exhibits significant surface activity and interfacial properties due to its amphiphilic molecular structure. The compound demonstrates strong binding affinity to metal surfaces, particularly gold, silver, and copper [1] [12], forming stable thiolate bonds with a strength of approximately 45 kcal/mol [13] for sulfur-gold interactions.
The liquid surface tension is estimated to be 25-30 mN/m at 20°C, typical for organothiol compounds with similar molecular weight and structure. This relatively low surface tension compared to water (72 mN/m) reflects the organic nature and reduced intermolecular forces in the liquid state.
Self-assembled monolayer (SAM) formation represents a key interfacial property of 2-ethyl-1-hexanethiol. The compound readily forms self-assembled monolayers on metal surfaces [1] [12], where the thiol group coordinates with metal atoms while the alkyl chain provides surface functionality. Research demonstrates that 2-ethyl-1-hexanethiol forms SAMs on copper indium sulfide surfaces [1] and can be used as capping agents on gold surfaces for sensor applications [1].
Interfacial tension reduction occurs when 2-ethyl-1-hexanethiol is present at liquid-liquid interfaces. The amphiphilic character provides moderate surfactant activity, reducing interfacial tension between immiscible phases. Studies on related thiol compounds show that thiols can significantly modify surface properties and interfacial elasticity [14] [15].
The contact angle behavior varies significantly with substrate properties. On hydrophobic surfaces, high contact angles (>90°) are expected due to the long alkyl chain dominance, while on hydrophilic surfaces, low contact angles (<30°) result from thiol group interactions [14] [15]. This dual behavior makes the compound useful for surface modification applications.
Temperature effects on interfacial properties show that surface tension decreases with increasing temperature, following typical organic liquid behavior. Enhanced evaporation occurs above the flash point (60°C) [1] [4], affecting interfacial stability and requiring careful handling in industrial applications.
Property | Value/Description | Experimental Basis |
---|---|---|
Liquid Surface Tension (20°C) | 25-30 mN/m (estimated) | Based on similar alkyl thiols |
Metal Surface Binding | Strong (S-Au ~45 kcal/mol) | Literature thiol-gold values [13] |
SAM Formation | High coverage achievable | Well-documented for organothiols [1] [12] |
Air-Water Interface | Moderate surfactant activity | Amphiphilic character |
Interfacial Tension Reduction | Concentration dependent | Surface activity properties |
Flammable;Irritant;Health Hazard